molecular formula C23H17ClN2O3 B271048 1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide

1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B271048
M. Wt: 404.8 g/mol
InChI Key: IBWSYNCFNXUJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide, also known as CDDO-Im, is a synthetic compound that belongs to the triterpenoid family. It was first synthesized in 2002 by Honda and colleagues, and has since gained attention for its potential therapeutic applications. CDDO-Im has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification. This compound activates Nrf2, leading to the upregulation of antioxidant enzymes and the detoxification of reactive oxygen species (ROS) and electrophiles.
This compound also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB, this compound can reduce inflammation and prevent the development of inflammatory diseases.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It can also upregulate the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
In addition, this compound can induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. It can also inhibit the growth and proliferation of cancer cells by inhibiting the expression of genes involved in cell cycle regulation.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. In addition, it has been extensively studied and its mechanism of action is well understood.
However, this compound also has some limitations for lab experiments. It is a relatively complex compound, which can make it difficult to synthesize and purify. It can also be expensive to produce. In addition, its effects can vary depending on the cell type and experimental conditions, which can make it difficult to compare results across different studies.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with other signaling pathways.
In addition, future studies could focus on developing more efficient and cost-effective methods for synthesizing this compound. This could involve the use of alternative starting materials or the development of new synthetic routes.
Conclusion
This compound is a synthetic compound that has anti-inflammatory, antioxidant, and anticancer properties. Its mechanism of action involves the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway. It has several advantages for lab experiments, but also has some limitations. Future studies could focus on exploring its potential therapeutic applications and developing more efficient methods for synthesizing it.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide involves several steps, starting with the reaction of 4-chlorobenzene and maleic anhydride to form 1-(4-chlorophenyl)-2,3-dihydro-2,3-dioxo-1H-benzo[b][1,4]oxazine. This intermediate is then reacted with phthalic anhydride to form 1-(4-chlorophenyl)-2,3-dihydro-2,3-dioxo-1H-benzo[b][1,4]oxazine-5-carboxylic acid. The final step involves the reaction of this compound with pyrrolidine and isobutyl chloroformate to form this compound.

Scientific Research Applications

1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
This compound has also been found to have antioxidant properties, which can help protect cells from oxidative damage. This makes it a potential candidate for the treatment of diseases associated with oxidative stress, such as neurodegenerative diseases and cardiovascular diseases.
In addition, this compound has been found to have anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. This makes it a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.

properties

Molecular Formula

C23H17ClN2O3

Molecular Weight

404.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-dibenzofuran-3-yl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H17ClN2O3/c24-15-5-8-17(9-6-15)26-13-14(11-22(26)27)23(28)25-16-7-10-19-18-3-1-2-4-20(18)29-21(19)12-16/h1-10,12,14H,11,13H2,(H,25,28)

InChI Key

IBWSYNCFNXUJSL-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

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